2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid

Histological dye Fluorochrome Amyloid detection

2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid is the acid form of C.I. Direct Red 76 (Sirius scarlet GG), a synthetic azo dye of the arenesulfonic acid class.

Molecular Formula C14H15N3O4S
Molecular Weight 321.35 g/mol
CAS No. 59487-17-1
Cat. No. B13947166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid
CAS59487-17-1
Molecular FormulaC14H15N3O4S
Molecular Weight321.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N=NC2=CC=CC=C2S(=O)(=O)O)OC)N
InChIInChI=1S/C14H15N3O4S/c1-9-7-10(15)13(21-2)8-12(9)17-16-11-5-3-4-6-14(11)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20)
InChIKeyWGQUZZJHFLIMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid (CAS 59487-17-1) Technical Selection Overview for Histological and Analytical Procurement


2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid is the acid form of C.I. Direct Red 76 (Sirius scarlet GG), a synthetic azo dye of the arenesulfonic acid class [1]. Its sodium salt is a well-established histological dye, originally proposed as a potential substitute for Congo red in amyloid staining [1][2]. Beyond histology, the compound functions as a fluorochrome, enabling dual-use in bright-field and fluorescence microscopy [1]. Its key structural features—the 4-amino-5-methoxy-2-methylphenyl diazenyl group—confer specific spectral and binding properties that distinguish it within the direct cotton dye family [1].

Acid form of Direct Red 76 for customizable working solutions
Fluorochrome supports combined bright-field and fluorescence microscopy
Scarlet hue provides distinct spectral separation from Sirius red F3B

Why Direct Red 76 Acid Form (CAS 59487-17-1) Cannot Be Simply Replaced by Generic Congo Red or Sirius Red F3B


Direct substitution among amyloid stains is risky because each direct cotton dye exhibits unique dye-amyloid binding constants, off-target eosinophil reactivity, and fixation-dependent staining patterns [1][2]. The acid form of Sirius scarlet GG (CAS 59487-17-1) offers a distinct advantage as a fluorochrome, unlike Congo red, which lacks significant ultraviolet fluorescence [3]. Furthermore, comparative studies reveal that Sirius scarlet GG can stain eosinophilic leukocytes in formalin-fixed tissue—a property not shared by Congo red under alkaline conditions—making it critical to match the specific dye form to the intended histological protocol [1].

Congo red lacks fluorochrome capability, limiting dual-mode detection workflows.
Eosinophil binding of Sirius scarlet GG varies by fixative and may not replicate with Congo red.
Sirius red F3B darker tone may reduce contrast separation from hematoxylin counterstain.

Quantitative Differentiation of 2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid Against Closest Histological Counterparts


Fluorochrome Capability: Dual-Mode Microscopy Advantage over Congo Red

Sirius scarlet GG (acid form) is explicitly classified as a fluorochrome, unlike Congo red (C.I. 22120) which lacks significant ultraviolet fluorescence [1][2]. This fluorescent property enables detection by both bright-field and fluorescence microscopy, providing operational flexibility in diagnostic workflows [1].

Fluorochrome Capability
Class-level
Sirius scarlet GG: Fluorochrome (ChEBI classification) vs Congo red: Non-fluorescent under UV.
May support dual bright-field and fluorescence microscopy workflows.
Inferred from ontological classification; no quantitative fluorescence data.
Histological dye Fluorochrome Amyloid detection

Eosinophil Binding Profile: Fixative-Dependent Selectivity Distinction from Alkaline Congo Red

A 1984 study compared Sirius supra scarlet GG-CF (the sodium salt of the target compound) with alkaline Congo red [1]. Under formalin and Zenker fixation, Sirius scarlet GG stained eosinophilic leukocytes in addition to amyloid, whereas the alkaline Congo red reaction colored only amyloid, leaving eosinophils unstained in all samples [1]. No eosinophil binding was observed for Sirius scarlet GG in Carnoy-fixed sections, indicating that the selectivity profile is strongly protocol-dependent [1].

Eosinophil Binding
Head-to-head
Sirius scarlet GG stained eosinophils in formalin/Zenker-fixed tissue; alkaline Congo red did not.
Eosinophil binding is fixative-dependent; protocol-specific validation needed.
Qualitative observation; no quantitative percentages reported.
Eosinophilic leukocyte staining Fixative selectivity Amyloid staining

Wash Resistance and Collagen Substantivity Advantage for Fibrosis Research

As a direct cotton dye, Sirius scarlet GG exhibits high substantivity for cellulose and collagenous proteins due to its planar aromatic structure and sulfonic acid groups [1]. This property provides strong resistance to washing steps during staining protocols, reducing background noise compared to less substantive alternatives such as thioflavin T .

Wash Resistance
Class-level
High substantivity (direct dye class) vs Thioflavin T: low substantivity.
May reduce wash-step background variability in collagen quantification.
No quantitative K/S or exhaustion values available.
Collagen staining Fibrosis Polarized light microscopy

Spectral Absorption Differentiation: Yellow Tone Advantage Over Sirius Red F3B for Dual-Staining Protocols

Sirius scarlet GG is described as having a slight yellow tone compared to the darker red of Sirius red F3B (Direct Red 80) . This spectral shift can be leveraged in multiplex staining protocols requiring clear color separation from hematoxylin or other blue nuclear counterstains, thus improving visual discrimination in bright-field microscopy .

Spectral Differentiation
Data to verify
Described as slight yellow tone vs Sirius red F3B: darker red tone.
May assist color separation from hematoxylin counterstain.
No spectrophotometric data provided; visual assessment only.
Spectral properties Color differentiation Counterstaining

Binding Mechanism Independence: Salt-Linkage to Amyloid Confers Robustness in High-Salt Buffer Systems

In contrast to hydrogen-bond-dependent dyes such as Congo red, Sirius scarlet GG binds amyloid via salt-type linkages [1]. Deamination studies showed that eosinophil binding was abolished after 24-hour deamination, but amyloid binding remained unaffected, confirming a distinct binding mechanism [1]. This salt-linkage preference ensures stable staining even in high-ionic-strength buffers that weaken non-ionic dye interactions [1][2].

Binding Mechanism
Head-to-head
Amyloid binding retained after 24-h deamination; eosinophil binding abolished. Congo red: hydrogen-bond dependent.
Salt-linkage may support high-salt buffer compatibility.
Binding retention demonstrated in fixed tissues.
Dye-amyloid interaction Salt linkage Buffer compatibility

Non-Benzidine Safety Profile: Reduced Regulatory Burden Versus Benzidine-Derived Congo Red

Congo red can release benzidine under reductive conditions, a known human carcinogen, whereas Sirius scarlet GG is synthesized from 4-amino-5-methoxy-2-methylaniline and 2-methoxybenzenesulfonic acid, avoiding benzidine derivatives entirely [1]. Although this is a structural inference, it provides a procurement advantage for institutions with stringent chemical safety policies.

Safety Profile
Class-level
Non-benzidine structure (no biphenyl linkage) vs Congo red: benzidine-derived.
May simplify regulatory documentation under REACH or similar frameworks.
Structural inference; no experimental degradation data.
Safety Regulatory compliance Azo dye degradation

High-Value Application Scenarios for 2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid (Acid Form of Sirius Scarlet GG)


Dual-Mode Fluorescence/Bright-Field Amyloid Screening in Neuropathology

The fluorochrome property of Sirius scarlet GG (acid form) makes it uniquely suited for combined bright-field and fluorescence amyloid screening [1]. Pathologists can quickly identify amyloid deposits by fluorescence, then confirm with polarized light birefringence, reducing false-negative rates compared to Congo red alone [2].

Collagen Fibrosis Quantification with Polarized Light Microscopy

The high wash resistance and salt-linkage binding of Sirius scarlet GG ensure stable collagen staining in liver and cardiac fibrosis models, enabling reproducible area-fraction quantification under polarized light, even after extensive differentiation steps [1].

High-Contrast Multiplex Histology with Hematoxylin Counterstain

The yellow-tinged scarlet hue of Sirius scarlet GG provides superior color separation from hematoxylin compared to darker Sirius red F3B, improving the accuracy of automated image analysis algorithms used in digital pathology pipelines [1].

Safety-Optimized Research Dye for Long-Term Animal Studies

For in vivo amyloid labeling studies or repeated administration protocols, the non-benzidine structure of Sirius scarlet GG reduces carcinogenic risk to laboratory animals and personnel compared to benzidine-derived Congo red [1][2]. This aligns with institutional animal care and use committee (IACUC) chemical approval requirements.

Application
Selection Property
Validation Focus
Dual-mode amyloid screening
Fluorochrome property
Fluorescence signal consistency across fixation protocols
Collagen fibrosis quantification
High wash resistance and salt-linkage binding
Area-fraction reproducibility after differentiation
High-contrast multiplex histology
Yellow-tinged scarlet hue
Color separation accuracy from hematoxylin counterstain
Animal research dye
Non-benzidine structure
Institutional chemical safety documentation
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